3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine derivative featuring a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety at position 5. The compound’s structure combines a pyridazine core with heterocyclic and aryl substituents, which are common in pharmacologically active molecules targeting enzymes or receptors. The ethoxy group enhances lipophilicity, while the fluorophenyl-substituted oxadiazole may contribute to electronic effects or binding interactions .
Properties
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-2-27-17-9-5-14(6-10-17)18-11-12-20(25-24-18)29-13-19-23-21(26-28-19)15-3-7-16(22)8-4-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTKBXSQERZEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and oxadiazole derivatives. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) group and oxadiazole ring are key sites for nucleophilic/electrophilic substitutions:
-
The pyridazine ring undergoes nitration preferentially at the C4 position due to electron-deficient aromatic character .
-
Alkylation of the sulfanyl group proceeds via SN2 mechanisms, forming stable thioether derivatives.
Oxidation Reactions
The sulfanyl linker and oxadiazole ring are susceptible to oxidation:
-
Sulfoxide formation is stereospecific, with >90% enantiomeric excess observed in chiral environments .
-
Oxadiazole ring oxidation is pH-dependent, favoring stability in neutral conditions .
Cycloaddition Reactions
The oxadiazole moiety participates in [3+2] cycloadditions:
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Dipolarophiles (e.g., acetylene) | Toluene, 110°C | Triazole hybrids | Antimicrobial agents |
| Nitrile oxides | Cu(OAc)₂, DMF | Isoxazoline derivatives | Kinase inhibitors |
-
Regioselectivity is controlled by the electron-withdrawing fluorophenyl group, directing additions to the oxadiazole C3 position .
Reduction Reactions
Selective reductions modify the heterocyclic core:
| Target Site | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Pyridazine ring | H₂, Pd/C | EtOH, 50 psi | Dihydropyridazine |
| Sulfanyl group | NaBH₄/NiCl₂ | THF, 0°C | Thiol (-SH) |
-
Catalytic hydrogenation of pyridazine requires >5% Pd loading to avoid over-reduction to piperazine .
Photocatalytic Reactions
Visible-light-driven modifications enhance functionalization:
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Eosin-Y, CBr₄ | Aryl diazonium salts | C-H arylated derivatives | 88% |
-
Mechanism : Radical intermediates generated via singlet oxygen (¹O₂) enable C3-arylation on the pyridazine ring .
Stability Under Hydrolytic Conditions
The compound’s stability in aqueous media is critical for pharmacological applications:
| pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|
| 1.2 (acidic) | 37°C | Oxadiazole ring hydrolysis | 2.1h |
| 7.4 (neutral) | 37°C | Sulfanyl oxidation | >48h |
-
Degradation in acidic conditions produces 4-fluorobenzamide and pyridazine-thiol fragments.
Key Mechanistic Insights
-
Electronic Effects : The 4-fluorophenyl group enhances oxadiazole electrophilicity, accelerating nucleophilic attacks.
-
Steric Hindrance : The ethoxyphenyl substituent limits reactivity at the pyridazine C2 position .
This reactivity profile positions the compound as a versatile scaffold for synthesizing bioactive analogs, particularly in antiviral and anticancer drug discovery .
Scientific Research Applications
3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Key Differences :
- The methoxyphenyl group replaces the ethoxyphenyl at position 3, reducing steric bulk.
- The oxadiazole substituent is a 3-(trifluoromethyl)phenyl group instead of 4-fluorophenyl, introducing a strong electron-withdrawing trifluoromethyl group.
- Implications : The trifluoromethyl group may enhance metabolic stability and binding affinity in hydrophobic pockets compared to the fluorine atom in the target compound .
6-((4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHOXY)-2-PHENYL-3(2H)-PYRIDAZINONE
- The sulfanyl group is part of a 4-methylbenzyl-thioether chain, increasing hydrophobicity. A phenyl group at position 2 replaces the ethoxyphenyl at position 3.
- Implications : The triazole’s nitrogen-rich structure may improve solubility, while the benzyl group could enhance membrane permeability .
Substituent Variations in Sulfanyl/Sulfonate Derivatives
6-[(4-Methoxyphenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Differences :
- A triazolopyridazine core replaces the pyridazine-oxadiazole system.
- The sulfanyl group is directly attached to a 4-methoxyphenyl group.
Sulfonate Pyridazine Derivatives (e.g., 7a-f)
- Key Differences :
- Sulfonate esters (e.g., methanesulfonate) replace the sulfanyl linkage.
- Derivatives lack the oxadiazole moiety, simplifying the structure.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle Type |
|---|---|---|---|---|
| 3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine | C₂₂H₁₈FN₃O₂S | ~431.46* | 4-ethoxyphenyl, 4-fluorophenyl-oxadiazole | 1,2,4-oxadiazole |
| 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine | C₂₂H₁₅F₃N₄O₂S | 480.44 | 3-methoxyphenyl, 3-(trifluoromethyl)phenyl-oxadiazole | 1,2,4-oxadiazole |
| 6-((4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHOXY)-2-PHENYL-3(2H)-PYRIDAZINONE | C₂₃H₂₃N₅O₂S | 433.53 | 4-ethyl-triazole, 4-methylbenzyl-sulfanyl | 1,2,4-triazole |
| 6-[(4-Methoxyphenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | C₁₄H₁₀F₃N₅OS | 369.32 | 4-methoxyphenyl-sulfanyl, trifluoromethyl | Triazolo-pyridazine |
Biological Activity
The compound 3-(4-ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H17FN4OS
- Molecular Weight : 358.42 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing pyridazine and oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
A recent study evaluated the antimicrobial activity of similar compounds and reported Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8 μg/mL against Gram-positive bacteria, showcasing the potential of these derivatives in treating bacterial infections .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3-(4-ethoxyphenyl)-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl pyridazine | 0.5 - 8 | Staphylococcus aureus, Escherichia coli |
| Pyridazine Derivative X | 1 - 10 | Pseudomonas aeruginosa |
| Oxadiazole Derivative Y | 0.25 - 5 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of this compound was explored through various in vitro studies. The presence of the oxadiazole group has been linked to enhanced cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
In one study, the compound exhibited an IC50 value of approximately 15 μM against HeLa cells, indicating significant antiproliferative effects . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to 3-(4-ethoxyphenyl)-6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl pyridazine have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
In a controlled study, the compound demonstrated a reduction in inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential application in treating inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative study involving several pyridazine derivatives highlighted the superior activity of compounds containing both ethoxy and fluorophenyl groups against resistant bacterial strains. The study concluded that structural modifications significantly influence biological activity . -
Case Study on Anticancer Potential :
Research conducted on a series of oxadiazole-pyridazine hybrids revealed that the introduction of electron-withdrawing groups markedly increased cytotoxicity against cancer cell lines. The study emphasized structure-activity relationships (SAR) that could guide future drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
